molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No.: B1201519
CAS No.: 372-38-3
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
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Description

1,3,5-Trifluorobenzene is an aromatic compound with the molecular formula C6H3F3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 3, and 5 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1,3,5-Trifluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, it can interact with nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. It can also affect the expression of specific genes, either upregulating or downregulating their transcription. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering their activity and the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and cellular damage in animal models. These effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the overall bioavailability and activity of this compound, affecting its biochemical properties and cellular effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity. The distribution of this compound within the body can affect its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of this compound can determine its specific biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trifluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,3,5-trichlorobenzene. The process typically includes the following steps :

    Starting Materials: 1,3,5-Trichlorobenzene, potassium fluoride, and a suitable solvent such as sulfolane.

    Reaction Conditions: The mixture is heated to 220°C in an autoclave for 48 hours under a pressure of 8 bar.

    Product Isolation: The reaction mixture is cooled, and the product is distilled off under reduced pressure to obtain this compound with a yield of approximately 74%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

1,3,5-Trifluorobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,3,5-Trifluorobenzene can be compared with other fluorinated benzenes:

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and stability, making it suitable for specialized applications.

Properties

IUPAC Name

1,3,5-trifluorobenzene
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InChI

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXUKFFRPLNTYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1F)F)F
Source PubChem
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Molecular Formula

C6H3F3
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DSSTOX Substance ID

DTXSID90190686
Record name 1,3,5-Trifluorobenzene
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Molecular Weight

132.08 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,3,5-Trifluorobenzene
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Vapor Pressure

104.0 [mmHg]
Record name 1,3,5-Trifluorobenzene
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CAS No.

372-38-3
Record name 1,3,5-Trifluorobenzene
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Record name 1,3,5-trifluorobenzene
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Record name 1,3,5-TRIFLUOROBENZENE
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Synthesis routes and methods I

Procedure details

In a further embodiment, the present invention relates to a method for the two step preparation of 3,5-difluoroaniline from 1,3,5-trichlorobenzene. First, an amount of 1,3,5-trichlorobenzene is reacted with a fluoride-containing compound to obtain 1,3,5-trifluorobenzene. Second, the 1,3,5-trifluorobenzene is reacted with aqueous ammonia and a metal oxide or metal hydroxide to obtain the product 3,5-difluoroaniline.
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Synthesis routes and methods II

Procedure details

One embodiment of the present invention relates to the discovery that 3,5-difluoroaniline can be synthesized at high yields and high purity by fluorinating 1,3,5-trichlorobenzene in the presence of a polar solvent to make an intermediate 1,3,5-trifluorobenzene, and then aminating the 1,3,5-trifluorobenzene in the presence of aqueous or anhydrous ammonia to obtain the desired 3,5-difluoroaniline.
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Synthesis routes and methods III

Procedure details

Palladium on carbon (10%, 300 mg), aqueous sodium hydroxide solution (35% strength, 26.5 g, 232 mmol, 3.7 equivalents), 62 g of water and 1,3,5-trichloro-2,4,6-trifluorobenzene (15 g, 62 mmol) were placed in a pressure vessel. After flushing with nitrogen, the pressure vessel was heated to 140° C. and pressurized with 30 bar of hydrogen. A hydrogen pressure of 30 bar was maintained at 140° C. for 12 hours. After cooling to 20-25° C., the pressure vessel was depressurized. The reaction solution was subjected to an azeotropic distillation via a distillation attachment; the distillate went over at a temperature of 99.5° C. After separation of the phases, the lower organic phase comprised the title compound. Washing with water and drying gave 8.05 g of 1,3,5-trifluorobenzene (98% of theory).
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Synthesis routes and methods IV

Procedure details

In Russ. J. of Org. Chem., vol. 36, 1, pp. 132-33 (2000) describes the dehalogenation of 1,3,5-trichlorotrifluorobenzene by means of zinc in the presence of NiCl2 and bipyridine to give 1,3,5-trifluorobenzene.
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Synthesis routes and methods V

Procedure details

Palladium on carbon (10%, 410 mg), 100 g of water, 21.8 g of 1,3,5-trichloro-2,4,6-trifluorobenzene and 32.9 g of sodium acetate (4.5 equivalents) were placed in a pressure vessel. After flushing with nitrogen, the pressure vessel was heated to 140° C. and pressurized with 12 bar of hydrogen. A hydrogen pressure of 12 bar was maintained at 140° C. for about 12 hours while stirring vigorously. After cooling to 20-25° C., the pressure vessel was depressurized. The two-phase reaction solution was filtered and the phases were then separated. This gave a yield of 88.2% of 1,3,5-trifluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5-Trifluorobenzene?

A1: this compound has the molecular formula C6H3F3 and a molecular weight of 144.08 g/mol.

Q2: What is the significance of the Jahn-Teller effect in this compound cation?

A2: The Jahn-Teller effect causes a distortion in the molecular structure of the this compound cation in its ground electronic state. This effect influences the vibrational modes and energy levels of the molecule. []

Q3: How does the presence of fluorine atoms in this compound affect its interactions with small molecules like HF, H2O, and NH3?

A4: Unlike benzene with its negative quadrupole moment, this compound has a negligible quadrupole moment. Consequently, its interactions with small molecules are primarily driven by cyclic hydrogen bonding rather than dipole-quadrupole interactions. []

Q4: What information can be obtained from the proton and fluorine magnetic resonance spectra of this compound in a nematic liquid crystal?

A5: Analyzing these spectra provides valuable insights into the anisotropic nature of the molecule, specifically revealing information about the proton and fluorine chemical shift anisotropies and the signs of indirect spin-spin coupling constants (JHH’, JFF, and JHF). []

Q5: How does the quadrupole moment of this compound influence its desorption kinetics from a graphene surface compared to benzene and hexafluorobenzene?

A6: this compound exhibits zero-order desorption kinetics from a graphene surface, contrasting with the first-order kinetics observed for benzene and hexafluorobenzene. This difference arises from the negligible quadrupole moment of this compound, which promotes the formation of two-dimensional islands, favoring zero-order desorption. []

Q6: Can this compound be utilized as a starting material for synthesizing more complex molecules?

A8: Yes, this compound serves as a versatile starting material in organic synthesis. Its reactivity allows for chemo- and regioselective transformations, enabling the preparation of various multisubstituted benzenes via nucleophilic aromatic substitution and ortho-metalation reactions. []

Q7: How does this compound contribute to the synthesis of catechin-class polyphenols?

A9: this compound acts as an A-ring equivalent in a novel synthetic approach for catechin-class polyphenols. This strategy involves the reaction of lithiated this compound with an epoxy alcohol, followed by a pyran cyclization, ultimately leading to the formation of (-)-epicatechin and its 3-O-gallate. []

Q8: How does the ethynyl substituent influence the π-π stacking affinity of 1,3,5-triethynylbenzene compared to this compound?

A10: Theoretical studies reveal that the presence of ethynyl substituents in 1,3,5-triethynylbenzene enhances its π-π stacking affinity compared to both benzene and this compound. This increased affinity is evident from the higher binding energies observed in stacked dimers of the ethynyl-substituted arene. []

Q9: How do silylenes with different coordinated silicon atoms react with this compound?

A11: Both two-coordinate and three-coordinate silylenes can activate C-F or C-H bonds in this compound. Interestingly, the selectivity for C-F versus C-H activation depends on the coordination environment of the silylene, offering a controlled approach towards diverse silicon(IV) products. []

Q10: How does the electronic nature of the aromatic ring influence the interaction between gold complexes (AuX) and substituted benzenes like this compound?

A12: Theoretical investigations suggest that the nature of the interaction between AuX and substituted benzenes, including this compound, can range from noncovalent to covalent depending on the electronic properties of both the gold complex and the aromatic ring. []

Q11: How are computational chemistry methods employed to understand the properties and reactivity of this compound?

A13: Computational techniques like Density Functional Theory (DFT) are valuable tools for studying this compound. These methods help predict vibrational frequencies, elucidate reaction mechanisms, analyze intermolecular interactions, and gain insights into its electronic structure. [, ]

Q12: What is the role of molecular dynamics simulations in understanding the behavior of this compound in mixtures?

A14: Molecular dynamics simulations provide a detailed view of this compound's interactions within a mixture. This technique helps analyze local ordering, diffusion properties, and the impact of the molecule's quadrupole moment on its interactions with surrounding species. [, , ]

Q13: How is the Optical Kerr Effect (OKE) spectroscopy utilized in the study of this compound?

A15: OKE spectroscopy provides insights into the reorientational dynamics and intermolecular interactions of this compound in liquid phases. By analyzing the OKE spectra, researchers can probe the molecule's rotational diffusion and infer information about its local environment. [, , ]

Q14: What insights can be obtained from the inelastic neutron scattering spectra of this compound?

A16: These spectra, combined with DFT calculations, provide information about the vibrational modes of this compound, particularly the optically inactive fundamentals. This approach aids in accurate vibrational assignments and enhances our understanding of the molecule's structure and dynamics. []

Q15: What are the potential applications of this compound in the context of Ruthenium(II)-Arene complexes?

A18: this compound serves as a ligand in Ruthenium(II)-Arene complexes, which have gained attention for their potential applications in anticancer agents and CO2 reduction catalysts. Modifying the this compound ligand in these complexes allows for fine-tuning the pKa values and thus modulating their reactivity and biological activity. []

Q16: How does this compound behave as an anesthetic agent compared to other aromatic anesthetics?

A19: Research indicates that this compound exhibits modest inhibition of voltage-gated sodium channels (NaV1.2) compared to other aromatic anesthetics like benzene and fluorobenzene. This suggests that while this compound may possess anesthetic properties, its potency might be lower than some of its structural analogues. []

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